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Compound of Interest

2,2-Dihydroxy-1-phenylethan-1-
Compound Name:
one

cat. No.: B7779009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal hydrate. This compound
serves as a valuable building block in organic synthesis and is of interest to researchers in
medicinal chemistry and drug development. This document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,2-
dihydroxy-1-phenylethan-1-one.

Table 1: *H NMR Spectroscopic Data

Experimental *H NMR data for 2,2-dihydroxy-1-phenylethan-1-one is not readily available in
the public domain. Predicted data is provided below.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.9-75 Multiplet 5H
(CeH5s)
) Methine proton (-
~5.5 Singlet 1H
CH(OH)z2)
Hydroxyl protons (-
~4.5 Broad Singlet 2H Y P (

CH(OH)2)

Note: Predicted values can vary depending on the software and parameters used. The
chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.

Table 2: 3C NMR Spectroscopic Data

Experimental 3*C NMR data for 2,2-dihydroxy-1-phenylethan-1-one is not readily available in
the public domain.

Chemical Shift (8) ppm Assighment

~195 Carbonyl carbon (C=0)

~135 Quaternary aromatic carbon (C-C=0)
~134 Para-aromatic carbon

~129 Ortho/Meta-aromatic carbons

~95 Dihydroxylated carbon (-CH(OH)z2)

Note: Predicted values are for reference only and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data
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Frequency (cm™?)

Intensity

Assignment

~3400 Strong, Broad O-H stretch (hydroxyl groups)
~3060 Medium C-H stretch (aromatic)

~1680 Strong C=0 stretch (ketone)

~1600, 1450 Medium-Weak C=C stretch (aromatic ring)
~1100 Strong C-0O stretch (hydroxyl groups)

Data sourced from publicly available spectra.

Table 4: Mass Spectrometry Data

The mass spectrum of the anhydrous form, phenylglyoxal, is presented below as a reference.
The hydrate is expected to lose water readily in the mass spectrometer.

m/z Relative Intensity (%) Proposed Fragment

134 40 [M]* (CeHeO2)

105 100 [CeHsCO]* (Benzoyl cation)
77 80 [CeHs]* (Phenyl cation)

51 35 [CaHs]*

Data sourced from the NIST Chemistry WebBook for phenylglyoxal.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like 2,2-dihydroxy-1-phenylethan-1-

one and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh approximately 5-10 mg of 2,2-dihydroxy-1-phenylethan-1-one.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
o Place the sample in the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:

o 'HNMR:

Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o 13C NMR:
» Acquire a proton-decoupled carbon spectrum.

» Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b7779009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7779009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds).

» Acquire a larger number of scans (e.g., 128 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 2,2-dihydroxy-1-phenylethan-1-one powder directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

o Data Acquisition:
o Acquire a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
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spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral
range of 4000-400 cm~1,

e Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups in the molecule (e.g., O-H, C=0, C-H aromatic, C=C aromatic).

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for a solid sample.

o Heat the probe to vaporize the sample into the ion source.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis:

o Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected, and their abundance is recorded.

o A mass spectrum is generated, plotting the relative abundance of ions as a function of
their m/z ratio.

o Data Analysis:
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o Identify the molecular ion peak (M*), if present. For 2,2-dihydroxy-1-phenylethan-1-one,
this would likely be the peak for the dehydrated molecule, phenylglyoxal (m/z 134).

o Analyze the fragmentation pattern to identify characteristic fragment ions. Key fragments
for this molecule would include the benzoyl cation ([CeHsCQO]*, m/z 105) and the phenyl
cation ([CeHs]*, m/z 77).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dihydroxy-1-phenylethan-
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[https://www.benchchem.com/product/b7779009#spectroscopic-data-nmr-ir-mass-of-2-2-
dihydroxy-1-phenylethan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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